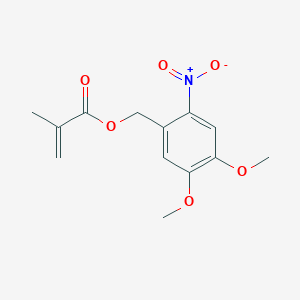4,5-Dimethoxy-2-nitrobenzyl methacrylate
CAS No.:
Cat. No.: VC13651548
Molecular Formula: C13H15NO6
Molecular Weight: 281.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H15NO6 |
|---|---|
| Molecular Weight | 281.26 g/mol |
| IUPAC Name | (4,5-dimethoxy-2-nitrophenyl)methyl 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C13H15NO6/c1-8(2)13(15)20-7-9-5-11(18-3)12(19-4)6-10(9)14(16)17/h5-6H,1,7H2,2-4H3 |
| Standard InChI Key | AXMTWODTDWNTAV-UHFFFAOYSA-N |
| SMILES | CC(=C)C(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
| Canonical SMILES | CC(=C)C(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Introduction
Structural Identification and Molecular Properties
Chemical Composition and Nomenclature
4,5-Dimethoxy-2-nitrobenzyl methacrylate possesses the molecular formula C₁₃H₁₅NO₆ and a molecular weight of 281.26 g/mol . Its IUPAC name, (4,5-dimethoxy-2-nitrophenyl)methyl 2-methylprop-2-enoate, reflects its benzyl methacrylate backbone substituted with two methoxy groups at positions 4 and 5 and a nitro group at position 2 . The compound’s SMILES notation, CC(=C)C(=O)OCC1=CC(=C(C=C1N+[O-])OC)OC, encodes its stereochemical arrangement .
Spectroscopic and Physicochemical Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | 1.307 ± 0.06 g/cm³ (predicted) | |
| Solubility | Soluble in organic solvents | |
| λmax (UV-Vis) | 400 nm (in CH₃CN) |
The compound exhibits sensitivity to light due to the nitrobenzyl group, which undergoes photolytic cleavage under UV irradiation .
Synthesis and Reaction Pathways
Precursor Synthesis: 4,5-Dimethoxy-2-nitrobenzyl Alcohol
The synthesis of 4,5-dimethoxy-2-nitrobenzyl methacrylate typically begins with 4,5-dimethoxy-2-nitrobenzyl alcohol (CAS 1016-58-6), a light-sensitive intermediate . This alcohol is synthesized via nitration of veratryl alcohol (3,4-dimethoxybenzyl alcohol) using nitric acid, yielding a nitro-substituted benzyl alcohol derivative .
Esterification to Methacrylate
The alcohol undergoes esterification with methacrylic acid or its derivatives to form the final methacrylate ester. A representative protocol involves:
-
Activation of Methacrylic Acid: Methacrylic acid is activated using acyl chlorides or coupling agents.
-
Reaction with 4,5-Dimethoxy-2-nitrobenzyl Alcohol: The alcohol reacts with activated methacrylic acid under inert conditions to form the ester bond .
-
Purification: Column chromatography or recrystallization isolates the product, with yields exceeding 70% in optimized conditions .
Applications in Photochemistry and Materials Science
Photolabile Protecting Groups
The nitrobenzyl group in 4,5-dimethoxy-2-nitrobenzyl methacrylate enables its use as a photoremovable protecting group for alcohols, amines, and carboxylic acids . Upon UV irradiation (λ = 365 nm), the nitro group facilitates intramolecular rearrangement, releasing the protected moiety and generating a nitroso byproduct . This property is exploited in:
-
Controlled Drug Delivery: Light-triggered release of therapeutics from polymer matrices.
-
Solid-Phase Synthesis: Temporary protection of functional groups during peptide synthesis .
Polymer Chemistry
The methacrylate moiety allows incorporation into polymers via radical polymerization. Polymers containing this monomer exhibit photo-responsive behavior, enabling applications in:
-
Lithography: Fabrication of microstructured surfaces through photopatterning.
-
Smart Coatings: Surfaces that alter wettability or adhesion upon light exposure .
Industrial and Research Relevance
Patent Landscape
The compound’s InChIKey (AXMTWODTDWNTAV-UHFFFAOYSA-N) links to patents in the WIPO PATENTSCOPE database, covering its use in photoresists and biomedical devices . Recent filings emphasize its role in 3D printing resins and biodegradable polymers .
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume